

Spectroscopic and Synthetic Profile of Methyl 4-(methylamino)-3-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-(methylamino)-3-nitrobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of **Methyl 4-(methylamino)-3-nitrobenzoate**, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), outlines general experimental protocols for these analytical techniques, and includes a schematic for the analytical workflow.

Spectroscopic Data

While direct experimental spectra for **Methyl 4-(methylamino)-3-nitrobenzoate** are not readily available in the public domain, the following tables summarize the predicted spectroscopic data based on the analysis of its functional groups and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **Methyl 4-(methylamino)-3-nitrobenzoate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	d	1H	Ar-H (H-2)
~7.9	dd	1H	Ar-H (H-6)
~6.9	d	1H	Ar-H (H-5)
~3.9	s	3H	-OCH ₃
~3.1	d	3H	-NHCH ₃
~8.2	br s	1H	-NH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) would be approximately 2 Hz for meta coupling and 9 Hz for ortho coupling.

Table 2: Predicted ¹³C NMR Spectral Data for **Methyl 4-(methylamino)-3-nitrobenzoate**

Chemical Shift (δ , ppm)	Assignment
~166	C=O (ester)
~150	Ar-C (C-4)
~137	Ar-C (C-3)
~135	Ar-C (C-6)
~130	Ar-C (C-2)
~120	Ar-C (C-1)
~115	Ar-C (C-5)
~52	-OCH ₃
~30	-NHCH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Methyl 4-(methylamino)-3-nitrobenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H Stretch
~3000-3100	Medium	Aromatic C-H Stretch
~2850-2960	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1530, ~1350	Strong	Asymmetric & Symmetric NO ₂ Stretch
~1250	Strong	C-O Stretch (Ester)
~1100	Medium	C-N Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Methyl 4-(methylamino)-3-nitrobenzoate**

m/z	Interpretation
210	[M] ⁺ (Molecular Ion)
179	[M - OCH ₃] ⁺
163	[M - NO ₂] ⁺
151	[M - COOCH ₃] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **Methyl 4-(methylamino)-3-nitrobenzoate** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.^[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
- Acquisition of ^1H NMR Spectrum: The instrument is tuned to the proton frequency. A standard single-pulse experiment is run. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- Acquisition of ^{13}C NMR Spectrum: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

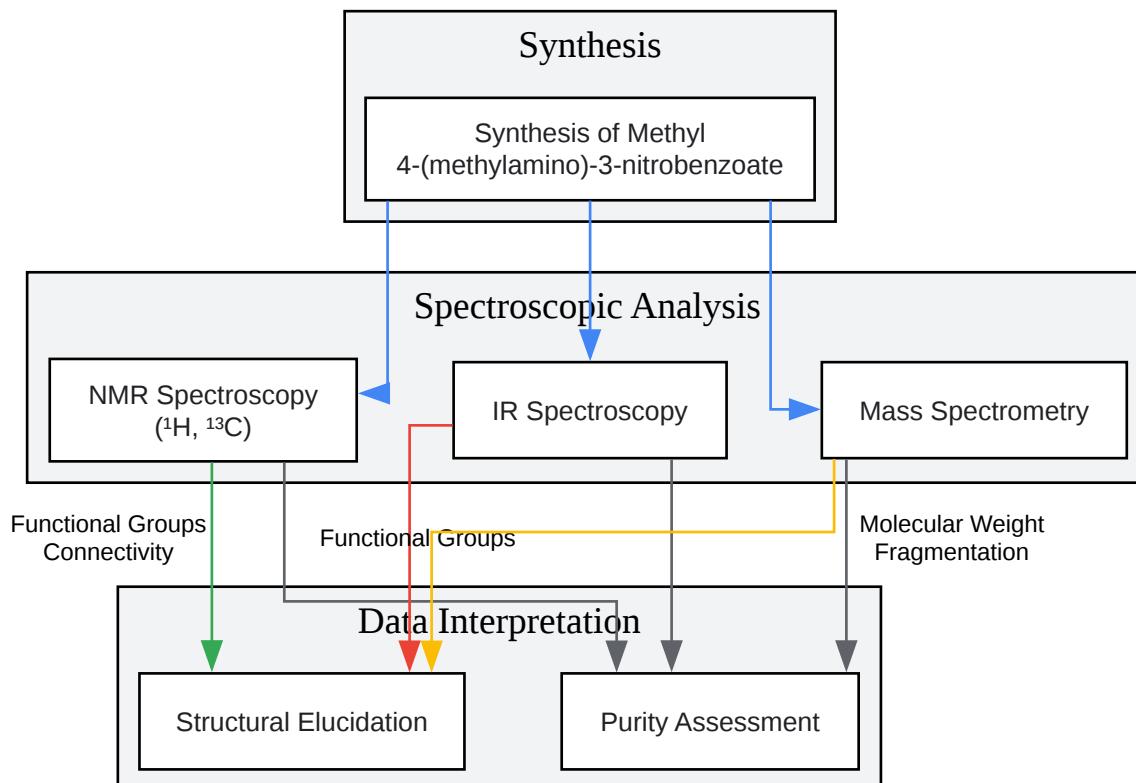
- Sample Preparation: For a solid sample, the KBr pellet method is common.^[2] A few milligrams of the compound are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[3]
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet or the clean salt plate is recorded first. Then, the sample is placed in the instrument's sample holder, and the spectrum is recorded. The final spectrum is the ratio of the sample spectrum to the background spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: The sample molecules are ionized. Electron ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4]
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Methyl 4-(methylamino)-3-nitrobenzoate**.



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